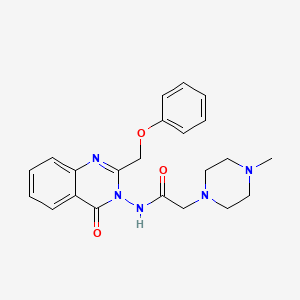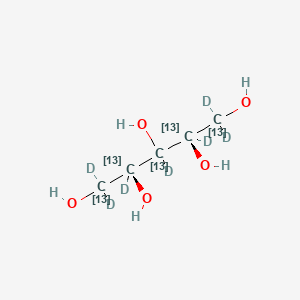
Xylitol-13C5,d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylitol-13C5,d7 is a stable isotope-labeled compound of xylitol, a five-carbon sugar alcohol. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications. Xylitol itself is naturally found in many fruits and vegetables and is widely used as a sugar substitute due to its sweetening properties and lower caloric content compared to sucrose .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Xylitol-13C5,d7 involves the incorporation of carbon-13 and deuterium into the xylitol molecule. This can be achieved through chemical synthesis or microbial fermentation methods. In chemical synthesis, labeled precursors such as carbon-13 labeled glucose or xylose are used. The process involves catalytic hydrogenation of these precursors under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of xylitol typically involves the catalytic hydrogenation of xylose derived from hemicellulosic hydrolysates. The biotechnological production of xylitol using microorganisms such as yeast and bacteria is also gaining importance due to its eco-friendly nature and lower energy requirements .
Analyse Chemischer Reaktionen
Types of Reactions
Xylitol-13C5,d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and chemical behavior of xylitol in different environments.
Common Reagents and Conditions
Oxidation: Xylitol can be oxidized using reagents such as nitric acid or potassium permanganate to produce xylonic acid.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts like palladium or nickel can reduce xylitol to other sugar alcohols.
Substitution: Substitution reactions can occur with halogens or other functional groups under specific conditions.
Major Products Formed
The major products formed from these reactions include xylonic acid, ethylene glycol, and propylene glycol, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Xylitol-13C5,d7 has a wide range of scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of xylitol metabolism in living organisms.
Medicine: Utilized in clinical diagnostics and imaging to study metabolic disorders and other medical conditions.
Industry: Applied in the production of polymers and as a standard in environmental pollutant detection
Wirkmechanismus
Xylitol-13C5,d7 exerts its effects by being taken up by microorganisms and accumulating intracellularly. It is then transported into an energy-consuming cycle, inhibiting the growth of microorganisms such as Streptococcus mutans, which are responsible for dental caries. This mechanism is beneficial in dental hygiene products to prevent tooth decay .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xylitol-d7: A deuterium-labeled version of xylitol used in similar research applications.
Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.
Mannitol: A sugar alcohol used as a diuretic and in medical applications.
Uniqueness
Xylitol-13C5,d7 is unique due to its dual labeling with carbon-13 and deuterium, making it highly valuable in detailed metabolic and structural studies. This dual labeling provides more precise and comprehensive data compared to single-labeled compounds.
Eigenschaften
Molekularformel |
C5H12O5 |
|---|---|
Molekulargewicht |
164.15 g/mol |
IUPAC-Name |
(2R,4S)-1,1,2,3,4,5,5-heptadeuterio(1,2,3,4,5-13C5)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i1+1D2,2+1D2,3+1D,4+1D,5+1D |
InChI-Schlüssel |
HEBKCHPVOIAQTA-ULXGNIFPSA-N |
Isomerische SMILES |
[2H][13C@@]([13C]([2H])([2H])O)([13C]([2H])([13C@]([2H])([13C]([2H])([2H])O)O)O)O |
Kanonische SMILES |
C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



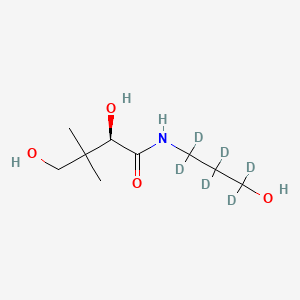
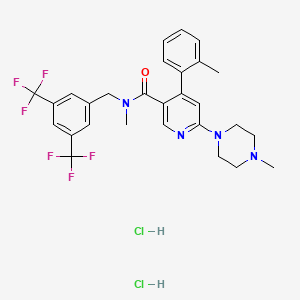

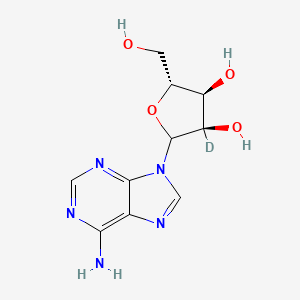

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
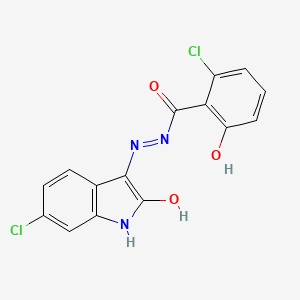
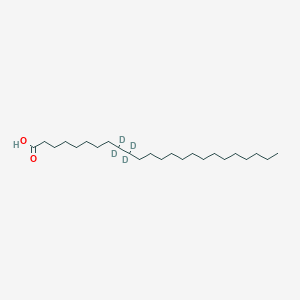
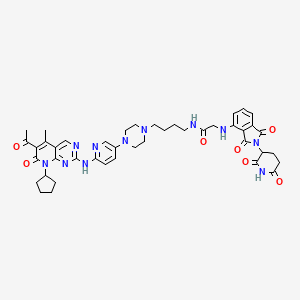
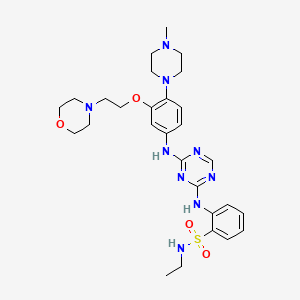

![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
